molecular formula C11H19N3O2 B15312610 Methyl 2-methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate

Methyl 2-methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate

Cat. No.: B15312610
M. Wt: 225.29 g/mol
InChI Key: CKLMXDOQAAGPDZ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate is a synthetic organic compound that features a pyrazole ring, a propylamino group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the propylamino group: This step involves the alkylation of the pyrazole ring with a suitable alkyl halide, such as propyl bromide, in the presence of a base like potassium carbonate.

    Esterification: The final step is the esterification of the resulting compound with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted pyrazole derivatives.

Scientific Research Applications

Methyl 2-methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-2-(ethylamino)-3-(1h-pyrazol-1-yl)propanoate
  • Methyl 2-methyl-2-(butylamino)-3-(1h-pyrazol-1-yl)propanoate
  • Methyl 2-methyl-2-(phenylamino)-3-(1h-pyrazol-1-yl)propanoate

Uniqueness

Methyl 2-methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the propylamino group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 2-methyl-2-(propylamino)-3-pyrazol-1-ylpropanoate

InChI

InChI=1S/C11H19N3O2/c1-4-6-12-11(2,10(15)16-3)9-14-8-5-7-13-14/h5,7-8,12H,4,6,9H2,1-3H3

InChI Key

CKLMXDOQAAGPDZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)(CN1C=CC=N1)C(=O)OC

Origin of Product

United States

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